2-(3-cyclopropyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(3-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{3-CYCLOPROPYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}-N-(3-METHOXYPHENYL)ACETAMIDE is a complex organic compound belonging to the pyrrolo[3,2-d]pyrimidine class This compound is characterized by its unique structure, which includes a cyclopropyl group, a phenyl group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-CYCLOPROPYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}-N-(3-METHOXYPHENYL)ACETAMIDE typically involves multi-step organic reactions. One common method involves the condensation of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides, followed by cyclization under reflux conditions . The reaction conditions often include the use of solvents such as xylene and bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-{3-CYCLOPROPYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}-N-(3-METHOXYPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to ensure the reactions proceed efficiently.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated or substituted analogs, which can have different biological activities and properties.
Scientific Research Applications
2-{3-CYCLOPROPYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}-N-(3-METHOXYPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Its unique structure makes it a candidate for developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{3-CYCLOPROPYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}-N-(3-METHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as tyrosine kinases and cyclin-dependent kinases, which play crucial roles in cell proliferation and survival . By binding to these enzymes, the compound can disrupt their normal function, leading to the inhibition of cancer cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one derivatives: These compounds share a similar core structure and exhibit various biological activities, including antiproliferative and antimicrobial effects.
Pyrido[2,3-d]pyrimidin-7-one derivatives: These derivatives are known for their tyrosine kinase inhibitory activity and potential as anticancer agents.
Uniqueness
What sets 2-{3-CYCLOPROPYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}-N-(3-METHOXYPHENYL)ACETAMIDE apart is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the cyclopropyl group, in particular, adds to its stability and reactivity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C24H22N4O3 |
---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
2-(3-cyclopropyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl)-N-(3-methoxyphenyl)acetamide |
InChI |
InChI=1S/C24H22N4O3/c1-31-19-9-5-8-17(12-19)26-21(29)14-27-13-20(16-6-3-2-4-7-16)22-23(27)24(30)28(15-25-22)18-10-11-18/h2-9,12-13,15,18H,10-11,14H2,1H3,(H,26,29) |
InChI Key |
IIDHNKXGBYEWOO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN2C=C(C3=C2C(=O)N(C=N3)C4CC4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.